molecular formula C9H11ClN2 B1452565 4-Chloro-2-cyclopentylpyrimidine CAS No. 1183726-54-6

4-Chloro-2-cyclopentylpyrimidine

Cat. No.: B1452565
CAS No.: 1183726-54-6
M. Wt: 182.65 g/mol
InChI Key: HDUWAKKBIRIJTN-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclopentylpyrimidine, also known as CCP or CYC-2-CPY, is a pyrimidine derivative . It has been developed in recent years as a key building block in the synthesis of various biologically active molecules.


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C9H11ClN2/c10-8-5-6-11-9(12-8)7-3-1-2-4-7/h5-7H,1-4H2 . The molecular weight is 182.65 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 182.65 . It is a liquid at normal temperature .

Scientific Research Applications

Synthesis and Chemical Applications

4-Chloro-2-cyclopentylpyrimidine serves as a versatile intermediate in the synthesis of various heterocyclic compounds. An example is its use in developing 4-aryl-5-pyrimidinylimidazoles , which are of significant medicinal interest. The process involves sequential substitution reactions starting from 2,4-dichloropyrimidine, showcasing the compound's utility in constructing complex molecules with potential pharmacological activities (Xiaohu Deng & N. Mani, 2006).

Medicinal Chemistry

In medicinal chemistry, this compound derivatives have been explored for their biological activities. For instance, 2-Amino-7-chloro-2'-deoxytubercidin demonstrates the structural intricacies and potential for forming hydrogen bonds, which are crucial for drug-DNA interactions and the development of novel therapeutic agents (F. Seela, Xiaohua Peng, H. Eickmeier, & H. Reuter, 2006).

Catalysis and Reaction Mechanisms

The compound has also been investigated in the context of catalysis, where its derivatives facilitate C-C coupling reactions by activating pyrimidine in the presence of C-Cl bonds. This highlights the role of this compound in developing new catalytic processes that can efficiently create bonds between molecules, a cornerstone in synthetic organic chemistry (Andreas Steffen et al., 2005).

Environmental and Agricultural Research

Moreover, derivatives of this compound, such as 2-amino 4-chloro 6-methyl pyrimidine (AM) , are studied for their degradation and persistence in soil, particularly in the context of nitrification inhibition. This research is pivotal for understanding how these compounds behave in environmental settings, influencing the design of more sustainable agricultural practices (A. Srivastava et al., 2016).

Safety and Hazards

The safety information for 4-Chloro-2-cyclopentylpyrimidine includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding inhalation and contact with skin and eyes, among others .

Future Directions

While specific future directions for 4-Chloro-2-cyclopentylpyrimidine are not mentioned in the search results, pyrimidines have been highlighted for their potential in the development of new anti-inflammatory agents . The field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies .

Mechanism of Action

Mode of Action

It is known that anilinopyrimidines (ap), a class of compounds to which 4-chloro-2-cyclopentylpyrimidine may belong, inhibit methionine biosynthesis and secretion of hydrolytic enzymes . This suggests that this compound might interact with its targets in a similar manner, leading to changes in the biochemical processes of the cell.

Biochemical Pathways

Based on the mode of action of similar compounds, it can be inferred that the compound might affect the methionine biosynthesis pathway and the secretion of hydrolytic enzymes . The downstream effects of these interactions would depend on the specific role of these pathways in the cell.

Properties

IUPAC Name

4-chloro-2-cyclopentylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2/c10-8-5-6-11-9(12-8)7-3-1-2-4-7/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUWAKKBIRIJTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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